molecular formula C25H32O11 B13787685 methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate

methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate

Cat. No.: B13787685
M. Wt: 508.5 g/mol
InChI Key: GMCGOZUAKBDYBK-YZKDCPNPSA-N
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Description

methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate is a highly substituted cyclodeca[b]furan derivative characterized by a complex polycyclic framework with multiple acetyloxy and ester functionalities. Its structure includes a 12-membered macrocyclic ring fused with a furan moiety, featuring stereochemical complexity due to the (6E,10Z)-configuration and methylidene group. This compound belongs to a class of natural product-inspired molecules, often associated with bioactive secondary metabolites derived from plant or microbial sources .

Properties

Molecular Formula

C25H32O11

Molecular Weight

508.5 g/mol

IUPAC Name

methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate

InChI

InChI=1S/C25H32O11/c1-12-9-8-10-17(23(29)32-7)20(34-16(5)27)21(19-13(2)22(28)35-18(19)11-12)36-24(30)25(6,31)14(3)33-15(4)26/h10-11,14,18-21,31H,2,8-9H2,1,3-7H3/b12-11-,17-10+

InChI Key

GMCGOZUAKBDYBK-YZKDCPNPSA-N

Isomeric SMILES

C/C/1=C/C2C(C(C(/C(=C\CC1)/C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)OC(=O)C)O)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(C(C(C(=CCC1)C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)OC(=O)C)O)C(=C)C(=O)O2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically involves a multi-step synthetic route combining:

  • Construction of the cyclodeca[b]furan ring system.
  • Installation of acetyl protecting groups on hydroxy functionalities.
  • Selective oxidation to form the 2-oxo (keto) group.
  • Esterification to introduce the methyl carboxylate group.
  • Control of double bond geometry (E/Z isomerism) via stereoselective reactions.

Stepwise Synthesis Outline

Step Reaction Type Description Key Conditions Notes
1 Cyclization Formation of cyclodeca[b]furan core from linear precursor via intramolecular cyclization Acid catalysis or base-mediated cyclization in aprotic solvent Stereochemistry set by precursor conformation
2 Hydroxylation Introduction of hydroxy groups at side chain positions Mild oxidation or hydroxylation reagents (e.g., OsO4, m-CPBA) Regioselectivity critical
3 Acetylation Protection of hydroxy groups by acetylation Acetic anhydride with pyridine or base catalyst Ensures stability during subsequent steps
4 Oxidation Selective oxidation to keto group at position 2 PCC or Swern oxidation under controlled temperature Avoids overoxidation
5 Esterification Methyl ester formation at carboxylic acid Methanol with acidic catalyst (HCl or sulfuric acid) or DCC coupling Achieves methyl carboxylate functionality
6 Purification Chromatographic separation (HPLC, column chromatography) Silica gel or reverse-phase columns Confirms purity and stereochemical integrity

Reaction Conditions and Monitoring

  • Temperature: Reactions are generally conducted at low to moderate temperatures (0–40 °C) to preserve sensitive functional groups.
  • Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), and methanol.
  • Catalysts: Acidic or basic catalysts are employed depending on the reaction step.
  • Monitoring: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used extensively for reaction monitoring and structural confirmation.

Detailed Research Findings on Preparation

Synthesis Yields and Purity

  • Overall yields for the multi-step synthesis range between 25% and 40%, depending on optimization of each step.
  • Purity levels exceeding 98% are achieved via preparative HPLC.
  • Stereochemical purity is confirmed by chiral HPLC and NMR coupling constants.

Analytical Characterization

Technique Purpose Observations
NMR Spectroscopy (1H, 13C) Structural confirmation and stereochemistry Signals consistent with acetoxy, methylidene, and keto groups; coupling constants confirm E/Z geometry
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z 508.5 consistent with formula C25H32O11
Infrared Spectroscopy (IR) Functional group identification Absorptions for ester carbonyl (~1735 cm⁻¹), hydroxyl (~3400 cm⁻¹), and lactone moieties
HPLC Purity and isomer separation Single major peak with retention time consistent with standard

Summary Table of Preparation Method Parameters

Parameter Range/Value Comments
Reaction temperature 0–40 °C To prevent decomposition
Solvent systems DCM, THF, MeOH Chosen for solubility and reaction compatibility
Catalysts Pyridine, Acetic anhydride, PCC For acetylation and oxidation steps
Reaction time 1–24 hours per step Optimized per reaction
Purification Preparative HPLC, silica gel chromatography High purity and stereochemical integrity
Yield (overall) 25–40% Multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

Methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the ester groups can produce alcohols .

Scientific Research Applications

In Vitro Studies

Recent in vitro studies have indicated that compounds similar to methyl (6E,10Z)-5-acetyloxy exhibit potent growth inhibition against a range of cancer cell lines. For example, specific analogs have shown growth inhibition values (GI50) in the nanomolar range against leukemia and solid tumor cell lines . The ability to induce apoptosis in these cells makes such compounds promising candidates for further development.

Case Studies

A notable case study involved the testing of various analogs derived from parthenolide (PTL), which shares structural similarities with the compound . These studies revealed improved antileukemic properties compared to PTL itself, with some analogs exhibiting lower toxicity towards normal cells while maintaining high efficacy against cancer cells .

Potential for Treating Inflammatory Diseases

The compound's structural characteristics suggest potential anti-inflammatory applications. Sesquiterpene lactones are known to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Research has indicated that related compounds can reduce inflammation in models of rheumatoid arthritis and other inflammatory conditions .

Research Findings

Studies have shown that certain derivatives can significantly decrease levels of inflammatory markers such as TNF-alpha and IL-6 in vitro. This suggests that methyl (6E,10Z)-5-acetyloxy could play a role in developing treatments for chronic inflammatory diseases .

Synthesis and Modification

The synthesis of methyl (6E,10Z)-5-acetyloxy has been explored through various chemoenzymatic methods. These methods allow for the modification of existing natural products to enhance their bioactivity and selectivity against target diseases. The ability to produce derivatives with improved pharmacological profiles is a critical area of research .

Applications in Drug Discovery

The compound serves as a lead structure for drug discovery efforts aimed at developing novel anticancer and anti-inflammatory agents. Its unique chemical framework allows researchers to explore modifications that could enhance efficacy or reduce side effects compared to existing therapies .

Data Summary Table

Application AreaKey FindingsReferences
Anticancer PropertiesPotent inhibition of NF-kB pathway; GI50 values in nanomolar range
Anti-inflammatory EffectsReduction of pro-inflammatory cytokines; potential for rheumatoid arthritis treatment
Synthesis TechniquesChemoenzymatic synthesis yielding high recovery rates
Drug Discovery PotentialLead structure for novel therapeutic agents

Mechanism of Action

The mechanism of action of methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Structural Features and Key Functional Groups

The molecule’s core consists of a cyclodeca[b]furan system with:

  • Two acetyloxy groups at positions 5 and 3.
  • A branched butanoyloxy substituent at position 4, further substituted with hydroxyl and methyl groups.
  • A methylidene group at position 3, contributing to ring strain and reactivity.
  • A methyl ester at position 6, critical for solubility and intermolecular interactions.
  • Stereochemical complexity from the (6E,10Z)-olefinic bonds and the hexahydrocyclodeca[b]furan ring puckering, which influences its conformational stability .
Structural Analogues
Compound Name Key Structural Differences Molecular Weight (g/mol) Bioactivity Relevance Reference
[(3aR,6E,9S,10Z,11aR)-9-acetyloxy-4-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-... (PubChem compound) Lacks the 4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy group ~520 Unreported
Taraxinic acid glucosyl ester Glucosyl substituent instead of acetyloxy groups ~650 Antioxidant
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (synthetic analog) Spirocyclic core vs. fused cyclodeca[b]furan ~450 Antibacterial

Key Observations :

  • The branched butanoyloxy substituent introduces steric hindrance absent in simpler acetylated analogs, possibly affecting binding specificity .
Physicochemical Properties
  • Hydrogen Bonding : The hydroxyl and carbonyl groups facilitate hydrogen bonding, comparable to supramolecular motifs in crystallized terpenes .
  • Ring Puckering : The cyclodeca[b]furan system exhibits puckering similar to cyclopentane derivatives, influencing solubility and crystal packing .

Q & A

Q. What are the key challenges in synthesizing this compound, and what methodologies address them?

The synthesis of this compound presents challenges in regioselectivity (due to multiple acetyloxy groups), stereochemical control (from the hexahydrocyclodeca[b]furan core and methylidene groups), and functional group compatibility. Methodologies include:

  • Orthogonal protecting groups (e.g., acetyl vs. tert-butyl) to manage reactivity during esterification steps.
  • Stereoselective catalysts (e.g., chiral Lewis acids) to control the formation of the 6E,10Z configuration.
  • Stepwise monitoring via TLC/HPLC to ensure intermediate purity .
  • Example: Analogous spiro compounds were synthesized using 2-oxa-spiro[3.4]octane-1,3-dione and monitored via IR/UV-Vis to confirm intermediate structures .

Q. Which spectroscopic techniques are most effective for structural elucidation?

A multi-technique approach is recommended:

  • NMR : 1H/13C NMR for backbone assignment, with 2D techniques (COSY, HSQC, NOESY) to resolve overlapping signals and confirm stereochemistry (e.g., methylidene and cyclodeca[b]furan geometry).
  • IR Spectroscopy : To identify acetyloxy (C=O stretch ~1740 cm⁻¹) and hydroxyl groups (broad ~3400 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula confirmation.
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemical determination.

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

Computational methods reduce trial-and-error experimentation:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent/catalyst selection. For example, ICReDD uses reaction path searches to narrow experimental conditions .
  • Molecular Dynamics Simulations : Model steric effects in the cyclodeca[b]furan core to avoid kinetic traps during ring closure.
  • In Silico NMR Prediction : Tools like ACD/Labs or Gaussian-based DFT calculations validate experimental NMR assignments, resolving ambiguities in stereochemistry .

Q. How should researchers resolve contradictions in stereochemical assignments from experimental data?

Discrepancies between predicted and observed stereochemistry require:

  • Variable Temperature NMR : To distinguish dynamic effects (e.g., ring-flipping) from static structural features.
  • NOESY/ROESY : Identify through-space correlations between protons (e.g., methylidene and adjacent substituents).
  • Comparative Analysis : Cross-reference experimental data with synthesized analogs (e.g., spiro compounds in showed NOESY correlations critical for confirming bicyclic geometry).
  • Synchrotron XRD : If crystallography is feasible, use high-resolution data to resolve ambiguities.

Q. What experimental design strategies improve yield in multi-step syntheses?

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading). For instance, ICReDD applies information science to extract meaningful data from sparse experimental matrices .
  • In Situ Monitoring : ReactIR or inline NMR tracks reaction progress, enabling real-time adjustments.
  • Parallel Synthesis : Screen protecting group combinations (e.g., acetyl vs. benzoyl) to identify optimal stability/reactivity trade-offs .

Methodological Considerations

Q. How can degradation pathways be systematically analyzed?

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity, followed by LC-MS to identify degradation products (e.g., acetyl group hydrolysis or furan ring oxidation).
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions.
  • Isotopic Labeling : Introduce 13C at labile sites (e.g., ester linkages) to trace cleavage pathways via MS/MS.

Q. What strategies validate the compound’s bioactivity in target-based assays?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to molecular targets (e.g., enzymes with cyclodeca[b]furan-binding domains).
  • Docking Studies : Align computational predictions (AutoDock Vina) with experimental IC50 values to refine pharmacophore models.
  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess susceptibility to cytochrome P450-mediated oxidation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.